2-(1-Chloroethyl)-5-(2-methylpropyl)furan
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Overview
Description
2-(1-Chloroethyl)-5-(2-methylpropyl)furan is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a 1-chloroethyl group and a 2-methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloroethyl)-5-(2-methylpropyl)furan typically involves the chlorination of a suitable precursor followed by the introduction of the furan ring. One common method involves the reaction of 2-methylpropylfuran with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the 1-chloroethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-(1-Chloroethyl)-5-(2-methylpropyl)furan can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The chlorinated group can be reduced to form the corresponding ethyl derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Ethyl-substituted furan derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-Chloroethyl)-5-(2-methylpropyl)furan has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Chloroethyl)-5-(2-methylpropyl)furan involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(1-Chloroethyl)-5-(2-methylpropyl)benzene: Similar structure but with a benzene ring instead of a furan ring.
2-(1-Chloroethyl)-5-(2-methylpropyl)pyrrole: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness
2-(1-Chloroethyl)-5-(2-methylpropyl)furan is unique due to the presence of the furan ring, which imparts different chemical properties compared to its benzene and pyrrole analogs. The furan ring is more reactive and can participate in a wider range of chemical reactions, making it a versatile compound for various applications.
Properties
CAS No. |
917769-51-8 |
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Molecular Formula |
C10H15ClO |
Molecular Weight |
186.68 g/mol |
IUPAC Name |
2-(1-chloroethyl)-5-(2-methylpropyl)furan |
InChI |
InChI=1S/C10H15ClO/c1-7(2)6-9-4-5-10(12-9)8(3)11/h4-5,7-8H,6H2,1-3H3 |
InChI Key |
DAFNBKVYJGYWCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(O1)C(C)Cl |
Origin of Product |
United States |
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